molecular formula C9H9NO B1582733 2-Ethoxybenzonitrile CAS No. 6609-57-0

2-Ethoxybenzonitrile

Cat. No. B1582733
CAS RN: 6609-57-0
M. Wt: 147.17 g/mol
InChI Key: DXTLCLWOCYLDHL-UHFFFAOYSA-N
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Description

2-Ethoxybenzonitrile is an organic compound with the linear formula C2H5OC6H4CN . It has a molecular weight of 147.17 . It has been used in the synthesis of selective phosphodiesterase (V) inhibitor, vardenafil .


Molecular Structure Analysis

The molecular structure of 2-Ethoxybenzonitrile consists of a benzene ring substituted with an ethoxy group and a nitrile group . The SMILES string representation is CCOc1ccccc1C#N .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Ethoxybenzonitrile were not found in the search results, it’s known that this compound has been used in the synthesis of selective phosphodiesterase (V) inhibitor, vardenafil .


Physical And Chemical Properties Analysis

2-Ethoxybenzonitrile is a solid with a refractive index of 1.5322 . It has a density of 1.053 g/mL at 25 °C . The melting point is 5°C, and the boiling point is 154°C at 20mm . It has a flash point of 113 °C .

Scientific Research Applications

Synthesis of Biologically Active Compounds

2-Ethoxybenzonitrile and its derivatives are used as starting materials in the synthesis of various biologically active compounds. For instance, the synthesis of a Cr(III) complex involving 2-aminobenzonitrile, which demonstrated potential antimicrobial and antioxidant activities, underscores the significance of these compounds in pharmaceutical research (Govindharaju et al., 2019).

Analysis in Biological Material

2-Ethoxybenzonitrile derivatives are also crucial in analytical chemistry, particularly in the detection and analysis of compounds in biological materials. Techniques such as TLC, UV spectrophotometry, and GC-MS are employed to identify and quantify these compounds, emphasizing their importance in forensic and biochemical analyses (Chernova et al., 2020).

Pharmaceutical Tool Development

These compounds play a role in developing pharmacological tools. For example, 25CN-NBOH, synthesized from 2-methoxybenzonitrile, is used extensively in vivo and in vitro studies as a selective serotonin receptor agonist. Its synthesis and availability are crucial for scientific studies exploring serotonin receptor signaling (Kristensen et al., 2021).

Antimicrobial Activities

The derivative compounds of 2-Ethoxybenzonitrile are explored for their antimicrobial activities. For example, the synthesis of 8-Ethoxycoumarin derivatives, which involve reactions with 2-aminobenzonitrile, showcased their potential in antimicrobial applications. This suggests their utility in developing new antimicrobial agents (Mohamed et al., 2012).

Corrosion Inhibition

2-Aminobenzonitriles, derivatives of 2-ethoxybenzonitrile, are investigated for their use as corrosion inhibitors, demonstrating their applicability in industrial and engineering contexts. Their effectiveness in protecting materials like mild steel highlights their importance in material science and engineering (Verma et al., 2015).

Chemical Synthesis and Catalysis

2-Ethoxybenzonitrile is employed in chemical synthesis processes, such as in the synthesis of complex molecules like Vardenafil. This showcases its role as a precursor in organic synthesis, contributing significantly to the field of synthetic chemistry (Zhang, 2006).

Safety And Hazards

2-Ethoxybenzonitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-ethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-2-11-9-6-4-3-5-8(9)7-10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTLCLWOCYLDHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90341919
Record name 2-Ethoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxybenzonitrile

CAS RN

6609-57-0
Record name 2-Ethoxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6609-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxybenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethoxybenzonitrile
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Synthesis routes and methods

Procedure details

25 g (210 mmol) of 2-hydroxybenzonitrile, 87 g of potassium carbonate and 34.3 g (314.8 mmol) of ethyl bromide are refluxed in 500 ml of acetone overnight. The solid is filtered off, the solvent is removed under reduced pressure and the residue is distilled under reduced pressure. This gives 30.0 g (97%) of a colorless liquid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
87 g
Type
reactant
Reaction Step One
Quantity
34.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
S Li, Y Zhao, F Hu, Y Jiao, J Zhao, C Li - Journal of Molecular Structure, 2023 - Elsevier
… surface (PES) of 2-ethoxybenzonitrile in the ground state was … (MATI) spectra of 2-ethoxybenzonitrile were measured and … ionization energy of 2-ethoxybenzonitrile are determined for …
Number of citations: 2 www.sciencedirect.com
PR Hiremath, MK Rendale, PB Belavi… - Materials …, 2015 - ingentaconnect.com
Dielectric relaxation time of different molar concentrations of 2-Ethoxybenzonitrile, 4-Ethoxybenzonitrile, 1-Bromo 2,4-Difluorobenzene, 2,6-Difluorobenzaldehyde and 2-Bromo 4-…
Number of citations: 3 www.ingentaconnect.com
R Leardini, H McNab, M Minozzi, D Nanni… - Journal of the …, 2001 - pubs.rsc.org
… Once again, compounds containing alkyl groups (including the presence of a small amount of 2-ethoxybenzonitrile 16) accounted for only a small proportion of the products; the …
Number of citations: 14 pubs.rsc.org
T Olszewska, EP Gajewska, MJ Milewska - Tetrahedron, 2013 - Elsevier
… chloride in xylene was dehydrated to the 2-ethoxybenzonitrile in 90% yield. This intermediate … Alternatively, compound 6 can be obtained via reaction between 2-ethoxybenzonitrile and …
Number of citations: 7 www.sciencedirect.com
C Li, K Zhang, M Zhang, W Zhang, W Zhao - Organic Letters, 2021 - ACS Publications
… sp 2 )–O bond phosphination using 2-ethoxybenzonitrile 1a as the model substrate that can … when the substrate 5-chloro-2-ethoxybenzonitrile was employed. A range of substituents at …
Number of citations: 3 pubs.acs.org
VS Bezborodov, VI Lapanik, PV Adomenas… - Liquid …, 1992 - Taylor & Francis
… in a similar way: 4-ethoxy-2chlorobenzonitrile (VIIIb), yield 75 per cent mp 60C; 4-ethoxy-2-bromobenzonitrile (VIIIc), yield 31 per cent mp 65C; and 4-nitro-2-ethoxybenzonitrile (XIX), …
Number of citations: 14 www.tandfonline.com
J Estepa, VM Luque‐Almagro, I Manso… - Environmental …, 2012 - Wiley Online Library
A proteomic approach was used to identify several proteins induced by cyanide in the alkaliphilic bacterium Pseudomonas pseudoalcaligenes CECT5344, two of them, NitB and NitG, …
A Heim-Riether, J Healy - The Journal of Organic Chemistry, 2005 - ACS Publications
… In an effort toward a formal synthesis of vardenafil (2), reaction of 12 with the sterically more demanding 2-ethoxybenzonitrile was also unsuccessful. …
Number of citations: 34 pubs.acs.org
G Wang, Z Liu, T Chen, Z Wang, H Yang… - Journal of Medicinal …, 2012 - ACS Publications
… A mixture of 2-ethoxybenzonitrile (20.5 g, 0.14 mol), potassium carbonate (38.5 g, 0.28 mol), and hydroxylamine hydrochloride (19.2 g, 0.28 mol) in a mixed solution of ethanol (100 mL) …
Number of citations: 31 pubs.acs.org
S Ando, M Tsuzaki, T Ishizuka - The Journal of Organic Chemistry, 2020 - ACS Publications
In this study, mild conditions for aromatic substitutions during the syntheses of aryl ethers were developed. In the reaction conditions, the choices of solvent, base, and the sequence for …
Number of citations: 13 pubs.acs.org

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